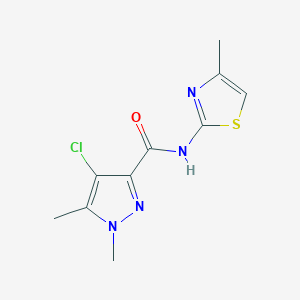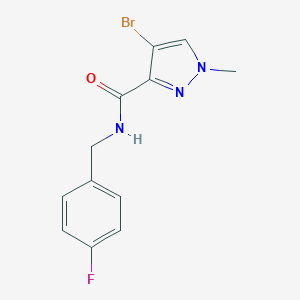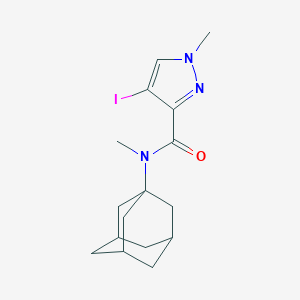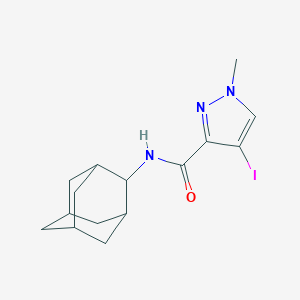![molecular formula C16H17Cl2N3O B279665 (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B279665.png)
(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is an organic compound that features a dichlorophenyl group and a pyrazolylmethyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved by reacting acryloyl chloride with an amine under basic conditions.
Introduction of the dichlorophenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4-dichlorophenyl group.
Attachment of the pyrazolylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazolylmethyl group is introduced using a suitable nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the acrylamide backbone, converting it to the corresponding amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolylmethyl group.
Reduction: Amines derived from the acrylamide backbone.
Substitution: Various substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and pyrazolylmethyl groups on biological systems. It may serve as a lead compound for the development of new drugs or as a probe for biochemical studies.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dichlorophenyl)-N-methylacrylamide: Similar structure but lacks the pyrazolylmethyl group.
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the dichlorophenyl group.
3-(3,4-dichlorophenyl)-N-[(1H-pyrazol-4-yl)methyl]acrylamide: Similar structure but lacks the trimethyl groups on the pyrazole ring.
Uniqueness
The uniqueness of (E)-3-(3,4-DICHLOROPHENYL)-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE lies in the combination of the dichlorophenyl and pyrazolylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17Cl2N3O |
|---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C16H17Cl2N3O/c1-10-13(11(2)21(3)20-10)9-19-16(22)7-5-12-4-6-14(17)15(18)8-12/h4-8H,9H2,1-3H3,(H,19,22)/b7-5+ |
InChI Key |
KWVCRIYDJFRPAK-FNORWQNLSA-N |
SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B279582.png)
![3,5-dimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B279584.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B279585.png)
![2-(2,4-dichlorophenoxy)-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]acetamide](/img/structure/B279587.png)

![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B279597.png)
![[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-yl]-pyrazol-1-ylmethanone](/img/structure/B279598.png)

![4-chloro-3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,5-dimethyl-1H-pyrazole](/img/structure/B279600.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B279601.png)


![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B279605.png)
![(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279606.png)
